3-Piperidin-3-ylpropan-1-ol
Overview
Description
3-Piperidin-3-ylpropan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacodynamics of Muscle Relaxants
Tolperisone, a compound closely related to 3-Piperidin-3-ylpropan-1-ol, is significant in the treatment of spasticity and related pains. Studies on whole animals, cell and tissue preparations, and molecular mechanisms on sodium and calcium channels reveal its extensive applicability in muscle relaxation and pain relief (Tekes, 2014).
Synthesis Methods in Medicinal Chemistry
3-(Pyrrolidin-1-yl)piperidine, structurally similar to this compound, has a unique conformational rigidity, making it significant in medicinal chemistry. Novel synthesis methods, crucial for large-scale production, have been developed for such compounds, highlighting their importance in drug development (Smaliy et al., 2011).
Antidepressant Research
A series of 1-aryloxy-3-piperidinylpropan-2-ols, closely related to this compound, have been discovered to possess dual activities: 5-HT1A receptor antagonism and serotonin reuptake inhibition. This finding is pivotal in the development of new antidepressants beyond SSRIs (Takeuchi et al., 2003).
Piperidine Derivatives in Drug Discovery
Derivatives of 3-(Piperidin-1-yl)propan-1-ols are explored for various pharmacological properties. These derivatives play a crucial role in the development of new drugs for diverse medical conditions, underlining the versatility of the piperidine structure in medicinal chemistry (Vardanyan, 2018).
Molecular Structure and Drug Activity
Studies on compounds like this compound show the relationship between molecular structure and drug activity. For instance, the crystal structure analysis of similar compounds contributes to understanding their pharmacological properties, such as anticonvulsant activities (Georges et al., 1989).
Mechanism of Action
- By competitively antagonizing acetylcholine at these receptors, biperiden restores the balance in cholinergic signaling .
- By blocking cholinergic transmission, biperiden helps alleviate symptoms associated with parkinsonism and extrapyramidal side effects of neuroleptic drugs .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
3-piperidin-3-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCGEJVYCWSXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405717 | |
Record name | 3-piperidin-3-ylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25175-58-0 | |
Record name | 3-piperidin-3-ylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.